α-D-半乳-(1->3)-β-D-半乳-(1->4)-D-葡糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

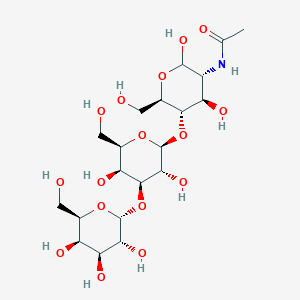

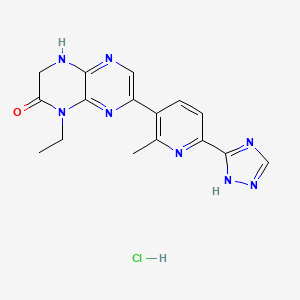

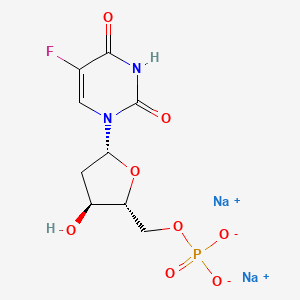

The α-Gal epitope Gal-α-1,3-Gal-β-1,4-GlcNAc is a trisaccharide expressed on glycoproteins and glycolipids of mammals, except Old World monkeys, apes, and humans . It is associated with the α-Gal syndrome, a complex allergic disease characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals .

Molecular Structure Analysis

The α-Gal epitope is a trisaccharide structure composed of two galactose molecules and one N-acetylglucosamine molecule, linked in a specific configuration (Gal-α-1,3-Gal-β-1,4-GlcNAc) .

Chemical Reactions Analysis

The α-Gal epitope is involved in various immune reactions. In the α-Gal syndrome, specific IgE antibodies are developed against the α-Gal epitope, leading to allergic reactions . The enzyme α-galactosidase can catalyze the hydrolysis of the α-Gal epitope .

Physical And Chemical Properties Analysis

The α-Gal epitope is a carbohydrate moiety present in cells and tissues of non-primate mammals . It is expressed on glycoproteins and glycolipids . The α-Gal epitope is hydrolyzed by the enzyme α-galactosidase .

科学研究应用

该化合物是糖蛋白和糖脂末端碳水化合物基团中 NeuAc α 2,3Gal β 1,3(4)GlcNAc 序列的一部分。它参与 Gal β 1,3(4)GlcNAc α 2,3-唾液酸转移酶的初级结构,唾液酸转移酶是糖基化过程中的一种重要酶 (Wen 等人,1992)。

当该化合物作为糖蛋白 N- 和 O- 连接碳水化合物基团中存在的几个唾液酸寡糖的一部分时,其构象特性已使用核磁共振数据进行了分析,突出了其在这些重要生物分子的结构和功能中的作用 (Sabesan 等人,1991)。

它在糖蛋白胎球蛋白的 N 链接寡糖结构中的作用已经得到探索,胎球蛋白含有连接到 N-乙酰葡糖胺的唾液酸。此类研究对于理解蛋白质糖基化及其对蛋白质功能的影响至关重要 (Cumming 等人,1989)。

已经对该化合物在唾液酸-Lewis X 抗原中的分子动力学和核磁共振进行了研究。此类研究对于理解碳水化合物的动力学和相互作用至关重要,影响细胞信号传导和识别 (Rutherford 等人,1994)。

已经检验了该化合物在糖脂受体特异性中的作用,特别是它在唾液酸 Lewis X 决定簇的体内生物合成中的作用。了解这种特异性是研究细胞相互作用和信号转导的关键 (Miyamoto 等人,1995)。

作用机制

The α-Gal syndrome is characterized by the development of specific IgE antibodies against the α-Gal epitope . Primary sensitization to α-Gal occurs via tick bites . The tick saliva contains proteins carrying α-Gal, but also bioactive molecules, such as prostaglandin E2, which stimulate an increased expression of anti-inflammatory cytokines while promoting a decrease in the production of proinflammatory mediators . These components might promote Th2-related immunity and trigger a class switch to IgE antibodies directed against the α-Gal epitope .

安全和危害

未来方向

Future research directions include a closer look at the immune response against α-Gal, in healthy and in α-Gal allergic individuals . Moreover, our current knowledge on the role of tick bites in the sensitization process needs to be expanded . Open research questions that remain to be answered will help to get a better understanding and lead to a better management of the disease .

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11+,12-,13+,14-,15-,16-,17+,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNISLDGFPWIBDF-MPRBLYSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc | |

Q & A

A: Galalpha1-3Galbeta1-4GlcNAc-R, also known as the α-Gal epitope, interacts primarily with anti-Gal antibodies present in humans and Old World primates. These antibodies are naturally occurring and constitute about 1% of total immunoglobulins in humans []. The binding of anti-Gal antibodies to α-Gal epitopes on cell surfaces triggers a cascade of immune responses, leading to hyperacute rejection in the context of xenotransplantation []. This rejection is characterized by complement activation, antibody-dependent cell-mediated cytotoxicity, and inflammation, ultimately resulting in rapid graft destruction [].

ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a trisaccharide with the following structure:

ANone: As a carbohydrate, the term "material compatibility" is not typically used for Galalpha1-3Galbeta1-4GlcNAc-R. This epitope is part of larger glycoproteins or glycolipids. Its stability depends on the context of the molecule it's attached to. In general, glycosidic linkages can be cleaved by specific enzymes or under harsh chemical conditions.

ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a carbohydrate and does not possess catalytic properties. It's a recognition element, not an enzyme.

A: While computational studies specifically on Galalpha1-3Galbeta1-4GlcNAc-R are limited, molecular dynamics simulations and docking studies have been used to investigate the interaction between similar carbohydrate antigens and antibodies []. These studies provide insights into binding affinities, key residues involved, and potential strategies to modulate immune recognition.

A: Modifications to the Galalpha1-3Galbeta1-4GlcNAc-R structure can significantly impact its recognition by anti-Gal antibodies and lectins []. For instance:

- Terminal modifications: Adding an alpha1-2-linked fucose to the terminal galactose generates the blood group B antigen, altering antibody binding [].

- Linkage variations: Changing the linkage between galactose residues (e.g., to beta1-3) impacts recognition by lectins like Griffonia simplicifolia I-B4 [].

- Chain length: Longer oligosaccharide chains containing the α-Gal epitope may have lower affinity for anti-Gal antibodies compared to shorter ones [].

ANone: PK/PD studies are not relevant for Galalpha1-3Galbeta1-4GlcNAc-R as it is not a drug but a naturally occurring carbohydrate epitope. Research focuses on its role in xenotransplantation rejection and exploring strategies to overcome this barrier.

ANone: Several approaches have been investigated in preclinical models to address the α-Gal barrier in xenotransplantation:

- Genetically engineered animals: Pigs deficient in α1,3-galactosyltransferase, the enzyme responsible for α-Gal synthesis, have been developed to reduce xenoantigen expression [, ].

- Enzymatic treatment: Enzymes like α-galactosidase and Endo-β-galactosidase C can remove α-Gal epitopes from pig tissues, showing promise in delaying hyperacute rejection in preclinical models [, , ].

- Immunosuppression: Strategies to modulate the recipient's immune system, such as inducing tolerance to α-Gal or depleting anti-Gal antibodies, are being explored [, ].

- Incomplete α-Gal removal: Current methods may not eliminate all α-Gal epitopes, leading to ongoing immune responses [].

- Non-Gal antigens: Other xenoantigens on pig cells can trigger immune rejection, requiring additional strategies to address these targets [].

ANone: Safety concerns regarding α-Gal manipulation primarily relate to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

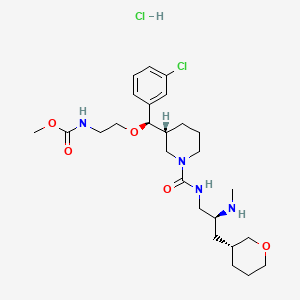

![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)

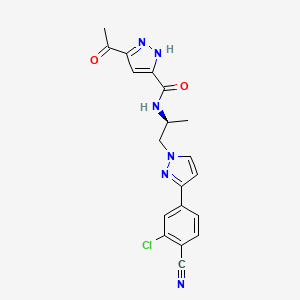

![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)